

Beyond ATM: A Technical Guide to the Off-Target Profile of KU-60019

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). [1][2] With an IC50 of 6.3 nM for ATM, it offers a significant improvement in potency over its predecessor, KU-55933.[1][2][3][4] While renowned for its specificity, a comprehensive understanding of its interactions with other kinases is crucial for its application in both research and clinical development. This technical guide provides an in-depth overview of the known molecular targets of **KU-60019** beyond ATM, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Off-Target Kinase Profile

KU-60019 has been extensively profiled against a large panel of protein kinases to determine its selectivity. The most significant off-target activities are observed against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, namely DNA-dependent protein kinase (DNA-PKcs) and Ataxia-Telangiectasia and Rad3-related (ATR).

Quantitative Analysis of Off-Target Inhibition

The inhibitory activity of **KU-60019** against its primary target and key off-targets is summarized in the table below. The data highlights the remarkable selectivity of **KU-60019** for ATM.



Target Kinase	IC50 (nM)	Selectivity vs. ATM	Reference
ATM	6.3	-	[1][3][4]
DNA-PKcs	1,700	~270-fold	[1][3][4]
ATR	>10,000	>1600-fold	[1][3][4]

Kinase Selectivity Panel

In a broad screening panel, **KU-60019** was tested at a concentration of 1 μ M against 229 different protein kinases. The results demonstrated a very high degree of selectivity, with minimal inhibition observed for the vast majority of the kinases in the panel.[1][5]

Table S1: Kinase Profiling of **KU-60019** at 1 μ M

(A comprehensive list of the 229 kinases and the corresponding inhibition data can be found in the supplementary materials of the primary publication by Golding et al., Mol Cancer Ther 2009;8(10):2894–902.)

Minor inhibition was noted for some isoforms of phosphatidylinositol 3-kinase (PI3K). Specifically, at a 1 μ M concentration, **KU-60019** inhibited PI3K (p110 β /p85 α) by 9%, PI3K (p120 γ) by 3%, and PI3K (p110 δ /p85 α) by 27%. Notably, the mammalian target of rapamycin (mTOR), another PIKK family member, was not inhibited.

Indirect Effects on Pro-Survival Signaling

Beyond direct kinase inhibition, **KU-60019** has been shown to modulate key pro-survival signaling pathways, most notably by reducing the phosphorylation of AKT at the Serine-473 residue.[1][2][6] This effect is not due to direct inhibition of AKT or its upstream activators like PI3K, but rather an indirect consequence of ATM inhibition.

ATM-Dependent Regulation of Protein Phosphatase 2A (PP2A)

Research suggests that ATM regulates the activity of protein phosphatase 2A (PP2A), a major serine/threonine phosphatase.[6][7][8] ATM can phosphorylate the scaffolding subunit of PP2A (PR65/A), leading to its nuclear export and altered substrate specificity.[6][9] This ATM-

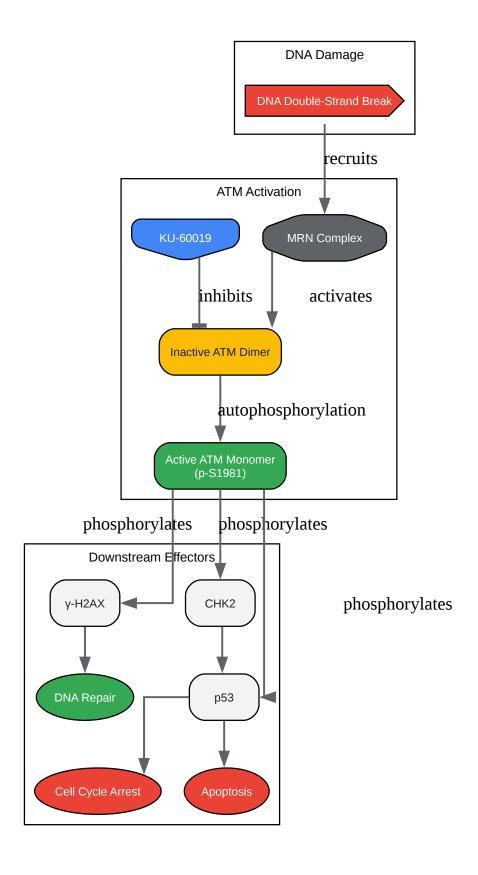


dependent regulation of PP2A appears to be a key mechanism by which **KU-60019** influences AKT phosphorylation. By inhibiting ATM, **KU-60019** disrupts this regulatory axis, leading to increased PP2A activity towards AKT, resulting in its dephosphorylation and a subsequent reduction in pro-survival signaling.[1][6] This is supported by findings that the effect of **KU-60019** on AKT phosphorylation can be countered by the phosphatase inhibitor okadaic acid.[1][2]

Signaling Pathways and Experimental Workflows ATM Signaling and KU-60019 Intervention

The following diagram illustrates the central role of ATM in the DNA damage response and highlights the point of intervention for **KU-60019**. It also depicts the downstream signaling cascade leading to cell cycle arrest and DNA repair.





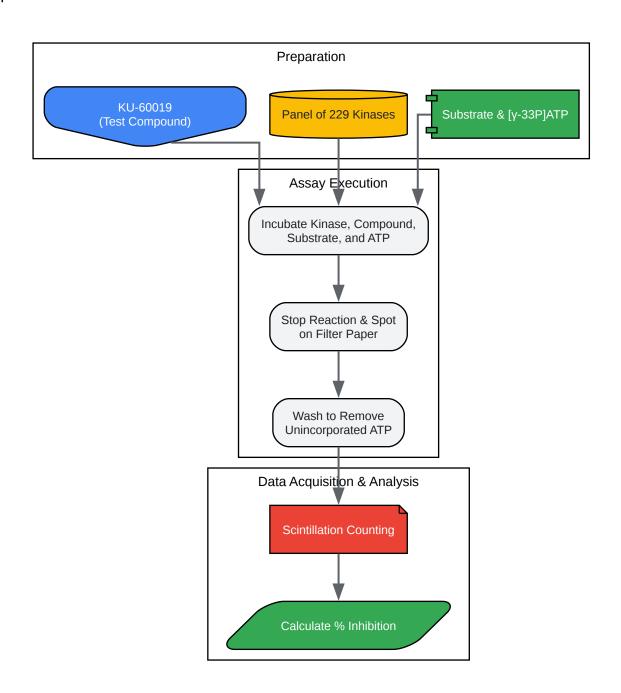
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ATM Signaling Pathway and KU-60019 Inhibition.



Experimental Workflow: Kinase Profiling

The determination of kinase selectivity is a critical step in the characterization of any inhibitor. The following diagram outlines a typical workflow for a kinase profiling assay, such as the Millipore KinaseProfiler™ service used for **KU-60019**.



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Workflow for Radiometric Kinase Profiling.



Experimental Protocols In Vitro Kinase Assays (General Protocol)

The following provides a generalized protocol for in vitro kinase assays to determine the IC50 values of inhibitors. Specific parameters such as enzyme and substrate concentrations, and buffer compositions, should be optimized for each kinase.

- 1. Reagents and Materials:
- Purified recombinant kinase (ATM, DNA-PKcs, ATR)
- Kinase-specific peptide substrate
- KU-60019 (or other test inhibitor) serially diluted in DMSO
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
- [y-33P]ATP or [y-32P]ATP
- ATP solution
- Phosphocellulose filter paper
- Stop solution (e.g., 75 mM phosphoric acid)
- Scintillation cocktail and counter
- 2. Procedure:
- Prepare a reaction mixture containing kinase assay buffer, the specific peptide substrate, and the purified kinase.
- Add serial dilutions of KU-60019 or DMSO (vehicle control) to the reaction mixture in a microplate.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.



- Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by adding phosphoric acid.
- Spot a portion of the reaction mixture onto phosphocellulose filter paper.
- Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
- Measure the incorporated radioactivity on the filter paper using a scintillation counter.
- Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays for ATM Inhibition (Western Blot)

- 1. Cell Culture and Treatment:
- Culture human glioma cells (e.g., U87 or U1242) in appropriate media.
- Pre-treat cells with various concentrations of **KU-60019** (e.g., 0.1 to 10 μ M) or DMSO for 1 hour.
- Expose cells to ionizing radiation (IR) (e.g., 5-10 Gy) to induce DNA damage and activate ATM.
- Harvest cells at different time points post-irradiation (e.g., 15 minutes to 1 hour).
- 2. Protein Extraction and Quantification:
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
- 3. Western Blotting:



- Separate equal amounts of protein lysate by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against phosphorylated ATM targets (e.g., pp53 (S15), p-CHK2 (T68), γ-H2AX (S139)) and total protein controls.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify band intensities to determine the extent of inhibition of ATM-mediated phosphorylation.

Conclusion

KU-60019 is a highly selective ATM kinase inhibitor with well-characterized, albeit minimal, off-target activities, primarily against DNA-PKcs and ATR. Its indirect effect on AKT phosphorylation via the regulation of protein phosphatase 2A highlights the intricate cross-talk within cellular signaling networks. A thorough understanding of both the direct and indirect molecular targets of **KU-60019** is essential for the precise interpretation of experimental results and for the strategic design of therapeutic combinations. This guide provides a foundational resource for researchers and drug developers working with this important chemical probe.

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